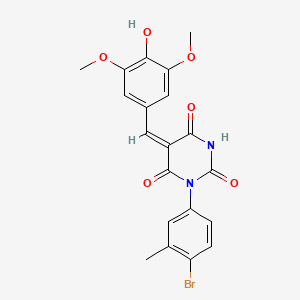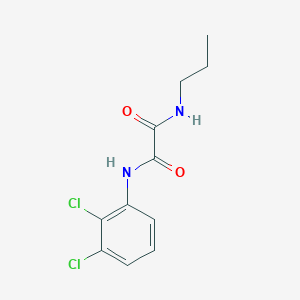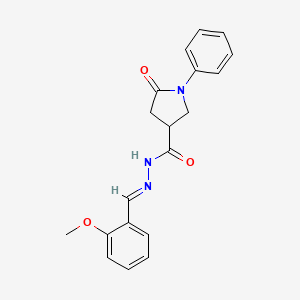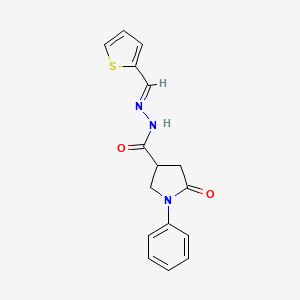![molecular formula C21H17N3O2 B3909627 N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B3909627.png)
N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-4-methylbenzamide
説明
N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-4-methylbenzamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of benzimidazole derivatives. It has been extensively studied for its potential use as an antiparasitic agent due to its ability to inhibit the growth of various parasites.
科学的研究の応用
Furamidine has been extensively studied for its potential use as an antiparasitic agent. It has been shown to inhibit the growth of various parasites, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani. These parasites are responsible for causing diseases such as African sleeping sickness, malaria, and leishmaniasis, respectively.
作用機序
Furamidine exerts its antiparasitic activity by binding to the DNA of the parasite, leading to the inhibition of DNA replication and ultimately causing the death of the parasite. It has been shown to have a higher affinity for the kinetoplast DNA of the parasite, which is responsible for the production of energy, making it a promising target for the development of new antiparasitic drugs.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiparasitic agent. It has also been shown to have a high selectivity for the parasite, with minimal effects on human cells. However, further studies are needed to fully understand the biochemical and physiological effects of Furamidine.
実験室実験の利点と制限
One of the main advantages of Furamidine is its ability to selectively target parasites with minimal effects on human cells, making it a promising candidate for further development as an antiparasitic agent. However, one of the limitations of Furamidine is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development of Furamidine as an antiparasitic agent. One possible direction is to modify the structure of Furamidine to improve its solubility and bioavailability. Another direction is to investigate the potential of Furamidine in combination with other antiparasitic agents to improve its efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Furamidine and its potential for use in the treatment of parasitic diseases.
特性
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(furan-2-yl)ethenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-8-10-15(11-9-14)21(25)24-19(13-16-5-4-12-26-16)20-22-17-6-2-3-7-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXPARQKCBSHFN-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)
![N-[3-(methylthio)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3909560.png)
![(2R*,4S*)-1-[(5-butylpyridin-2-yl)carbonyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3909564.png)

![2-[2-(2,4-dichlorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B3909577.png)
![2-(4-chlorophenoxy)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3909590.png)
![2-{2-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909593.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B3909607.png)


![4-(3-{1-[(4-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3909619.png)

![2-[(2-furylmethylene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3909645.png)